Suzuki-Miyaura Reactivity Over Aryl Chlorides
The 4-bromophenyl substituent of the target compound acts as an efficient electrophilic partner in Suzuki-Miyaura cross-coupling reactions, a transformation not possible with the non-halogenated 3-phenyloxazolidin-2-one analog. A key differentiator is the consistently high yield achievable with aryl bromides compared to their chloro counterparts. A comprehensive study on the Suzuki reaction reports that while aryl bromides and iodides consistently deliver high yields in the range of 51-99%, aryl chlorides produce only moderate to good yields under similar conditions [1]. This reactivity gap is a critical factor for synthetic route design, where maximizing yield and minimizing side reactions are paramount.
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Yield |
|---|---|
| Target Compound Data | Expected yield range for aryl bromides: 51-99% |
| Comparator Or Baseline | Aryl chlorides (e.g., 3-(4-chlorophenyl)oxazolidin-2-one): Moderate to good yields |
| Quantified Difference | Aryl bromides provide a higher and more reliable yield range than aryl chlorides. |
| Conditions | Pd-catalyzed Suzuki reaction in functionalized ionic liquids with Na2CO3 base, as reported in [1]. |
Why This Matters
This ensures higher efficiency and predictability in synthetic sequences, reducing the need for extensive optimization and material waste compared to using a less reactive chloro analog.
- [1] EPFL GraphSearch. (2009). Solvent-enhanced coupling of sterically hindered reagents and aryl chlorides using functionalized ionic liquids. Concept: Suzuki reaction. Retrieved from https://graphsearch.epfl.ch/en/concept/1224079/publications?page=2 View Source
